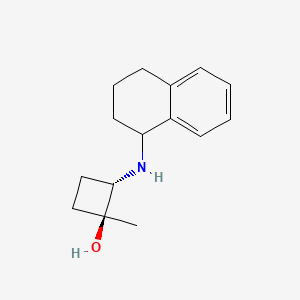
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol, also known as MTCA, is a cyclobutane derivative that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol is not yet fully understood. However, studies have suggested that it may act by modulating the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways involved in cell differentiation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol offers several advantages for use in lab experiments, including its ability to selectively target specific signaling pathways and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for non-specific binding to other proteins and molecules.
Orientations Futures
There are several potential future directions for research on (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Other potential directions include the development of new synthetic methods for producing this compound and the exploration of its potential applications in other research fields, such as materials science and catalysis.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively target specific signaling pathways and exhibit a range of biochemical and physiological effects make it a promising candidate for use in various research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in other research fields.
Méthodes De Synthèse
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol can be synthesized using a variety of methods, including the reaction of cyclobutanone with 1,2,3,4-tetrahydronaphthalene in the presence of a reducing agent. Other methods involve the use of chiral catalysts to selectively produce the desired enantiomer.
Applications De Recherche Scientifique
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol has been used in various scientific research applications, including studies on the effects of cyclobutane derivatives on cell growth and differentiation. It has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
(1S,2S)-1-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(17)10-9-14(15)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13-14,16-17H,4,6,8-10H2,1H3/t13?,14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGGVDOGRTZBM-FGRDXJNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCCC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCCC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)
![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
![N-[1-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B2903974.png)

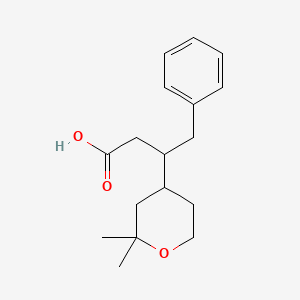
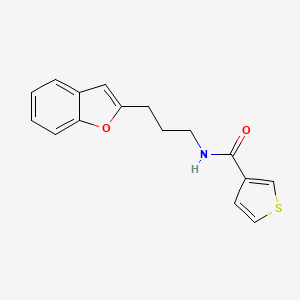
![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
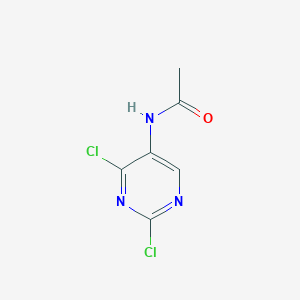
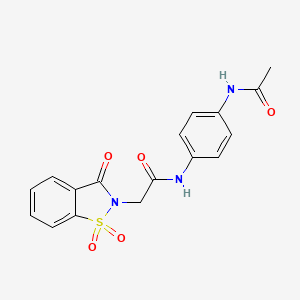
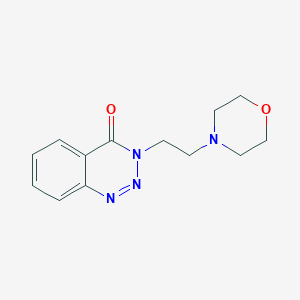
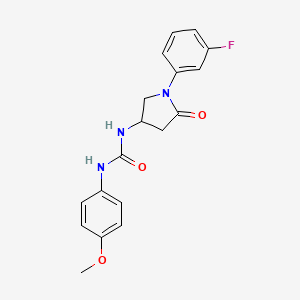
![2-(2-Furyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2903993.png)